N-desmethyl-Doxylamine (succinate) is a chemical compound that serves as a metabolite of the antihistamine doxylamine. It is characterized as a white or creamy-white powder and is primarily utilized in research settings. The compound is known for its sedative properties and is associated with various biological activities, particularly in relation to its parent compound, doxylamine succinate, which is widely used in the treatment of allergies, insomnia, and nausea during pregnancy .
N-desmethyl-Doxylamine undergoes several metabolic pathways in the body. The primary reactions involve N-demethylation processes that convert doxylamine into N-desmethyl-Doxylamine and further to N,N-didesmethyldoxylamine. These metabolites are primarily excreted through urine. The metabolic pathways also include conjugation reactions leading to glucuronide formation, which are significant for the elimination of the drug from the body .
N-desmethyl-Doxylamine exhibits biological activities similar to those of doxylamine, including antihistaminic and sedative effects. Its sedative properties make it useful in managing sleep disorders. Additionally, it has been studied for its role in alleviating nausea and vomiting, particularly during pregnancy when combined with pyridoxine hydrochloride . The pharmacokinetics of N-desmethyl-Doxylamine indicate a half-life comparable to that of its parent compound, suggesting similar duration and efficacy in biological systems .
The synthesis of N-desmethyl-Doxylamine typically involves the demethylation of doxylamine. This can be achieved through various chemical methods, including:
These methods allow for the production of N-desmethyl-Doxylamine in laboratory settings for research purposes .
N-desmethyl-Doxylamine has several applications:
Studies on N-desmethyl-Doxylamine focus on its interactions with other drugs and biological systems. Research indicates that it may interact with various receptors similarly to doxylamine, affecting histaminergic pathways. Additionally, understanding its interaction with other medications is crucial for assessing safety profiles, especially when used in combination therapies for conditions like nausea during pregnancy .
Several compounds share structural similarities or pharmacological effects with N-desmethyl-Doxylamine. Here are some notable examples:
| Compound Name | Description | Unique Features |
|---|---|---|
| Doxylamine Succinate | Parent compound; used as an antihistamine and sedative | Directly treats allergies and insomnia |
| N,N-Didesmethyldoxylamine | Further metabolite; less active than N-desmethyl-Doxylamine | Potentially reduced efficacy compared to parent compound |
| Diphenhydramine | Antihistamine with sedative properties; used for allergies and insomnia | More potent sedative effect; higher risk of side effects |
| Chlorpheniramine | Antihistamine; used for allergy relief | Less sedative than doxylamine but effective for allergies |
| Promethazine | Antihistamine with antiemetic properties | Used primarily for nausea; more potent sedation |
N-desmethyl-Doxylamine is unique due to its specific metabolic pathway originating from doxylamine succinate, providing insights into antihistaminic activity while exhibiting distinct pharmacokinetic properties compared to these similar compounds .
N-Desmethyl-Doxylamine (succinate) is a secondary amine derivative formed by the demethylation of the parent compound doxylamine. Its molecular formula is C₁₆H₂₀N₂O·C₄H₆O₄, with a molecular weight of 374.43 g/mol [4]. The base compound, N-desmethyl-doxylamine, features a pyridinyl-phenylmethoxy ethanamine backbone, while the succinate salt introduces a dicarboxylic acid moiety via ionic bonding. The IUPAC name of the free base is N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine, with a succinate counterion stabilizing the protonated amine [2].
Crystallographic data for N-desmethyl-doxylamine succinate remains limited in publicly available literature. However, structural analogs like doxylamine succinate exhibit monoclinic crystal systems with hydrogen-bonded networks between the amine and succinate groups [3]. Computational models predict similar packing arrangements for N-desmethyl-doxylamine succinate due to its analogous functional groups.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₀N₂O·C₄H₆O₄ | [4] |
| Molecular Weight | 374.43 g/mol | [4] |
| XLogP3 (Partition Coeff) | 2.1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 6 | [1] |
N-Desmethyl-doxylamine differs structurally from doxylamine (C₁₇H₂₂N₂O) by the absence of one methyl group on the terminal amine (Figure 1). This demethylation reduces the molecular weight by 14.03 g/mol (256.34 g/mol vs. 270.37 g/mol for the free bases) [1] [2]. The succinate salt of doxylamine has a higher molecular weight (388.46 g/mol) compared to N-desmethyl-doxylamine succinate (374.43 g/mol) due to the additional methyl group [3] [4].
Key differences include:
| Parameter | N-Desmethyl-Doxylamine | Doxylamine |
|---|---|---|
| Molecular Formula | C₁₆H₂₀N₂O | C₁₇H₂₂N₂O |
| Amine Type | Secondary | Tertiary |
| Succinate Salt MW | 374.43 g/mol | 388.46 g/mol |
| CAS Number | 78868-03-8 | 469-21-6 |
The succinate salt forms via an acid-base reaction between N-desmethyl-doxylamine’s secondary amine and succinic acid. The amine group (pKa ~9.5) accepts a proton from succinic acid (pKa₁ = 4.2, pKa₂ = 5.6), resulting in a 1:1 stoichiometric ionic pair [3] [4]. The reaction proceeds as:
$$ \text{C}{16}\text{H}{20}\text{N}2\text{O} + \text{C}4\text{H}6\text{O}4 \rightarrow \text{C}{16}\text{H}{21}\text{N}2\text{O}^+ \cdot \text{C}4\text{H}5\text{O}4^- $$
Critical factors influencing salt formation include:
¹H NMR (Free Base):
¹³C NMR (Succinate Salt):
– Carbonyl carbons (succinate): δ 170–175 ppm [4].
– Pyridinyl carbons: δ 120–150 ppm [1].
| Technique | Functional Group | Signal Range |
|---|---|---|
| ¹H NMR | Aromatic Protons | 7.1–8.5 ppm |
| IR | Carboxylate (COO⁻) | 1550–1610 cm⁻¹ |
| MS | Molecular Ion | m/z 256.1576 (free base) |
| Table 2: Demethylation Reagents and Operating Conditions | ||||
|---|---|---|---|---|
| Reagent | Temperature (°C) | Solvent System | Selectivity | Industrial Applicability |
| Hydrobromic acid (HBr) | 80-120 | Anhydrous conditions | Moderate | High |
| Boron trichloride (BCl3) | -30 to 0 | Dichloromethane | High | Moderate |
| Boron tribromide (BBr3) | -78 to 25 | Dichloromethane/Acetonitrile | Very high | Low |
| Lithium bromide (LiBr) | 100-150 | Polar aprotic solvents | Moderate | High |
| Aluminum chloride (AlCl3) | 0-50 | Aromatic solvents | Low | Moderate |
| Table 3: Purification and Isolation Techniques | ||||
|---|---|---|---|---|
| Technique | Principle | Mobile Phase/Stationary Phase | Typical Purity (%) | Scale Applicability |
| High-Performance Liquid Chromatography (HPLC) | Size exclusion and polarity separation | Acetonitrile-water / C18 column | 95-99 | Laboratory to pilot |
| Reversed-phase chromatography | Hydrophobic interactions | Methanol-water / C18 column | 90-98 | Laboratory to pilot |
| Recrystallization | Differential solubility | Ethanol or methanol | 85-95 | Laboratory to industrial |
| Solvent extraction | Liquid-liquid partitioning | Organic/aqueous phases | 70-90 | Laboratory to industrial |
| Solid-phase extraction (SPE) | Selective adsorption/desorption | Various solvents / C18 cartridge | 80-95 | Laboratory |
| Table 4: Industrial Production Optimization Parameters | |||
|---|---|---|---|
| Parameter | Optimal Range | Critical Control Points | Monitoring Method |
| Reactor temperature | 90-110°C | Temperature uniformity | Thermocouple arrays |
| Residence time | 15-30 minutes | Mixing efficiency | Flow rate controllers |
| Reagent stoichiometry | 1.2-1.5 equivalents | Reagent quality | Titration/analysis |
| Solvent recovery | >95% recovery | Distillation efficiency | GC analysis |
| Product purity specification | >99% purity | Impurity monitoring | HPLC analysis |
| Yield optimization | >90% yield | Side reaction minimization | Mass balance calculations |